![molecular formula C28H56N2OSSn2 B14504731 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine CAS No. 63901-89-3](/img/structure/B14504731.png)
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is an organotin compound that features both stannyl and pyrimidine groups Organotin compounds are known for their versatility in organic synthesis, particularly in coupling reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine typically involves the stannylation of pyrimidine derivatives. One common method is the Stille coupling reaction, where an organotin compound reacts with an organic halide in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran and a base like cesium carbonate to facilitate the coupling process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of organotin chemistry and large-scale Stille coupling reactions can be adapted for its production.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine undergoes several types of chemical reactions:
Substitution Reactions: The stannyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation to form oxides or reduction to form simpler stannyl derivatives.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as cesium carbonate, to facilitate reactions.
Solvents: Tetrahydrofuran is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound.
Wissenschaftliche Forschungsanwendungen
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of biologically active molecules.
Materials Science: Employed in the development of new materials with unique properties.
Organic Synthesis: Acts as a reagent in various organic transformations.
Wirkmechanismus
The mechanism of action for 4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine primarily involves its role as a reagent in coupling reactions. The stannyl groups facilitate the formation of carbon-carbon bonds through the transfer of the stannyl group to the organic halide, mediated by a palladium catalyst. This process involves the formation of a palladium-stannyl intermediate, which then undergoes reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Tributylstannyl)pyrimidine: Another organotin compound used in similar coupling reactions.
2-Methoxy-4-(tributylstannyl)pyridine: Used in organic synthesis and has similar reactivity.
2-Methyl-4-(tributylstannyl)pyridine: Also used in coupling reactions and organic transformations.
Uniqueness
4-[(Tributylstannyl)oxy]-2-[(tributylstannyl)sulfanyl]pyrimidine is unique due to the presence of both stannyl and sulfanyl groups, which can offer additional reactivity and versatility in synthetic applications compared to its counterparts.
Eigenschaften
CAS-Nummer |
63901-89-3 |
|---|---|
Molekularformel |
C28H56N2OSSn2 |
Molekulargewicht |
706.2 g/mol |
IUPAC-Name |
tributyl-(4-tributylstannyloxypyrimidin-2-yl)sulfanylstannane |
InChI |
InChI=1S/C4H4N2OS.6C4H9.2Sn/c7-3-1-2-5-4(8)6-3;6*1-3-4-2;;/h1-2H,(H2,5,6,7,8);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
JBQKEYHBNVAULV-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC1=NC(=NC=C1)S[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


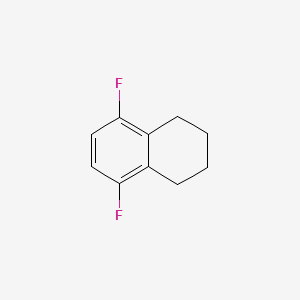
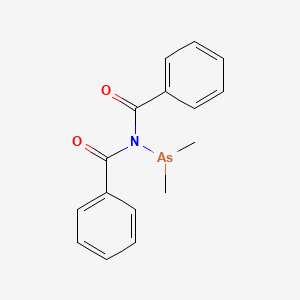
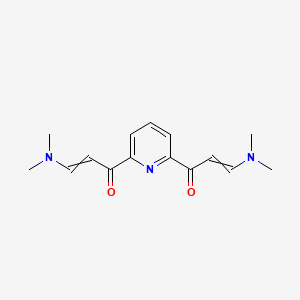
![1-Bromo-5-methyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14504691.png)

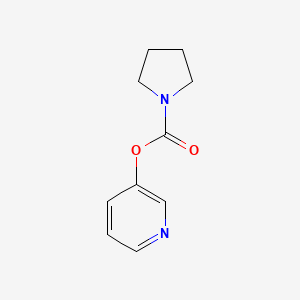

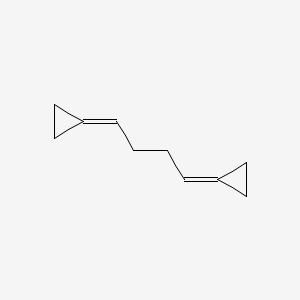
![4-[(2H-1,3-Benzodioxol-5-yl)(chloro)methylidene]oxolane-2,3,5-trione](/img/structure/B14504735.png)
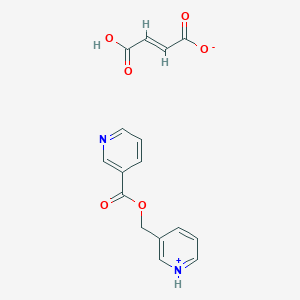
![8-Ethoxy-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14504744.png)


![Ethyl 2-[(butylsulfanyl)carbonyl]-3,3,3-trifluoropropanoate](/img/structure/B14504758.png)
